REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].S(C1C=CC(C)=CC=1)(O[CH2:11][CH:12]([CH3:23])[CH:13]([OH:22])[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[F:21])(=O)=O.O.O.O.O.O.O.O.O.O.O.[O-]S([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[F:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[CH2:14][CH:13]([OH:22])[CH:12]([CH3:11])[CH3:23] |f:0.1.2.3.4.5,7.8.9.10.11.12.13.14.15.16.17.18.19|
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
4-(2-fluorophenyl)-3-hydroxy-2-methylbutyl tosylate
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC(C(CC1=C(C=CC=C1)F)O)C)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
sodium sulfate 10 hydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 0.5 hr at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
STIRRING
|
Details
|
After stirring a while
|
Type
|
FILTRATION
|
Details
|
the obtained suspension was filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)CC(C(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |